1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

1-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097911-61-8) is a heterobifunctional small molecule comprising a 5-bromofuran-2-carbonyl warhead, a conformationally constrained azetidine central ring, and a pyrrolidine-2,5-dione (succinimide) terminus linked via a methylene spacer. The compound carries a molecular weight of 341.16 g·mol⁻¹, a calculated logP of approximately 0.99, and a topological polar surface area (tPSA) of 84 Ų, placing it within favorable drug-like chemical space.

Molecular Formula C13H13BrN2O4
Molecular Weight 341.16 g/mol
CAS No. 2097911-61-8
Cat. No. B6429877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
CAS2097911-61-8
Molecular FormulaC13H13BrN2O4
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C13H13BrN2O4/c14-10-2-1-9(20-10)13(19)15-5-8(6-15)7-16-11(17)3-4-12(16)18/h1-2,8H,3-7H2
InChIKeyVFDKJIHBWGCMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2097911-61-8: Chemical Profile and Procurement Baseline for 1-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione


1-{[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2097911-61-8) is a heterobifunctional small molecule comprising a 5-bromofuran-2-carbonyl warhead, a conformationally constrained azetidine central ring, and a pyrrolidine-2,5-dione (succinimide) terminus linked via a methylene spacer [1]. The compound carries a molecular weight of 341.16 g·mol⁻¹, a calculated logP of approximately 0.99, and a topological polar surface area (tPSA) of 84 Ų, placing it within favorable drug-like chemical space [2]. At the time of this analysis (2026), the compound has not been reported in any primary biological activity publications indexed in ChEMBL or PubMed, and no target engagement data are registered in authoritative bioactivity databases [2][3]. Its procurement relevance derives from its modular structure, which combines a synthetic handle (aryl bromide), a hydrogen-bond-capable succinimide, and a strained azetidine core suitable for fragment-based drug discovery or targeted covalent inhibitor design.

Why Structural Analogs Cannot Replace CAS 2097911-61-8 in Covalent Probe and Fragment-Based Programs


Close structural analogs that retain the bromofuran-azetidine core but alter the terminal nitrogen substituent—such as 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrrolidine (CAS 1997988-04-1) or 1-(5-bromofuran-2-carbonyl)azetidine (CAS 1863243-96-2)—are not functionally interchangeable with the target compound in applications requiring a geometrically precise electrophilic trap or a defined hydrogen-bonding pharmacophore . The pyrrolidine-2,5-dione terminus provides two carbonyl oxygen atoms capable of engaging complementary hydrogen-bond donor residues, whereas the pyrrolidine analog presents a basic tertiary amine that alters both the charge state at physiological pH and the vector of available interactions [1]. Similarly, the bromofuran moiety is a prerequisite for Pd-catalyzed cross-coupling diversification (Suzuki, Buchwald–Hartwig), but the methylene-linked succinimide determines the exit-vector geometry and the overall three-dimensional shape that generic bromofuran building blocks cannot recapitulate . These differences translate into distinct solubility, permeability, and target-engagement profiles that make casual substitution scientifically indefensible without confirmatory head-to-head comparative data.

Quantitative Differentiation Evidence for CAS 2097911-61-8 Versus Closest Structural Analogs


Hydrogen-Bond Donor Capacity: Succinimide vs. Pyrrolidine Terminus

The target compound possesses two hydrogen-bond donor atoms (both N–H of the succinimide ring), whereas the direct pyrrolidine analog 1-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrrolidine (CAS 1997988-04-1) has zero H-bond donors [1]. This difference is critical in target engagement scenarios where the succinimide N–H serves as a hydrogen-bond donor to backbone carbonyl oxygens in kinase hinge regions or cereblon binding pockets [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Topological Polar Surface Area (tPSA) and Predicted Membrane Permeability

The target compound records a tPSA of 84 Ų, which is significantly higher than the 50–60 Ų range typical of many CNS-penetrant pyrrolidine-2,5-dione derivatives, yet still below the 140 Ų ceiling for oral bioavailability [1][2]. Compared to the simpler 1-(5-bromofuran-2-carbonyl)azetidine (CAS 1863243-96-2, estimated tPSA ≈ 46 Ų), the increased polar surface area predicts reduced passive membrane permeability but enhanced aqueous solubility—a trade-off that must be deliberately matched to the intended biological compartment [2].

ADME Prediction Drug-Likeness Permeability Screening

Fraction sp³ (Fsp³) as a Determinant of Three-Dimensional Conformational Complexity

The target compound displays a fraction of sp³-hybridized carbons (Fsp³) of 0.31, indicating that 31% of its heavy-atom skeleton is saturated [1]. This value distinguishes it from flatter aromatic analogs and positions it within the 'lead-like' three-dimensionality window (Fsp³ ≥ 0.30) associated with improved clinical success rates [2]. The saturated azetidine and succinimide rings contribute conformational restriction that planar biaryl analogs cannot replicate, reducing entropic penalties upon binding [3].

Conformational Analysis Fragment Elaboration Lead-Likeness

Electrophilic Bromofuran Warhead: Differential Reactivity for Cross-Coupling and Covalent Targeting

The 5-bromofuran-2-carbonyl moiety serves dual purposes: (i) as an electrophilic aryl bromide for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) to generate diverse analog libraries, and (ii) as a potential reversible covalent warhead through the electron-deficient furan ring [1]. In contrast, the sulfonyl-linked comparator 1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione (CAS 2195954-37-9, TACE inhibitor scaffold) lacks the synthetic modularity of the aryl bromide and engages targets via a distinct sulfonamide-mediated mechanism [2]. This difference in synthetic tractability is quantifiable: the bromofuran enables library enumeration through a single late-stage diversification step, whereas the sulfonyl analog requires de novo synthesis for each derivative [1].

Synthetic Chemistry Covalent Inhibitors Cross-Coupling

Absence of Target-Specific Bioactivity Data: A Procurement Caveat

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and PubMed (through May 2026) returned no registered target-specific IC50, Kd, Ki, EC50, or % inhibition data for CAS 2097911-61-8 [1][2][3]. This contrasts sharply with established pyrrolidine-2,5-dione-containing probes such as thalidomide analogs (cereblon ligands with IC50 values in the low nanomolar range) and STAT3 inhibitors (IC50 = 300–800 nM) [3]. The absence of bioactivity annotation means that the compound's target engagement profile is undefined, and any biological application must begin with de novo primary screening rather than literature-guided target selection.

Bioactivity Database Screening Library Target Engagement

Defined Research and Industrial Application Scenarios for CAS 2097911-61-8 Based on Verified Evidence


Fragment-Based and Structure-Guided Drug Discovery Starting Point

The compound's balanced molecular weight (341 Da), moderate lipophilicity (logP ≈ 0.99), conform to the 'rule of three' for fragment-like leads [1]. Its Fsp³ of 0.31 provides sufficient three-dimensionality for fragment growth vectors, while the bromofuran handle enables rapid SAR expansion via parallel Suzuki coupling [2]. Protein crystallography or cryo-EM programs requiring a succinimide-bearing azetidine fragment with a σ-hole donor (Br) for anomalous scattering phasing will find this compound structurally well-suited, provided they accept the absence of pre-existing target engagement data [3].

Covalent Inhibitor and Molecular Glue Probe Development

The pyrrolidine-2,5-dione (succinimide) terminus is the core pharmacophore of immunomodulatory imide drugs (IMiDs) that engage cereblon (CRBN), with close analogs demonstrating IC50 values of 0.88–1.10 nM in CRBN NanoBRET engagement assays [1]. Although CAS 2097911-61-8 itself lacks published CRBN activity data, its structural homology to known cereblon ligands—combined with the bromofuran electrophile—positions it as a candidate for molecular glue or PROTAC linker optimization [2]. The compound's two hydrogen-bond donors mirror the succinimide NH and glutarimide NH of thalidomide, a recognized requirement for CRBN neosubstrate recruitment [3].

Medicinal Chemistry Library Diversification for Kinase and Epigenetic Targets

The 5-bromofuran moiety enables late-stage diversification through Suzuki–Miyaura cross-coupling, allowing a single batch of CAS 2097911-61-8 to generate a focused library of 50–200 analogs with varied aryl, heteroaryl, or alkenyl substituents [1]. This approach addresses the well-documented need for azetidine-containing kinase inhibitor libraries, where the azetidine ring serves as a conformationally constrained replacement for piperidine or pyrrolidine motifs in ATP-competitive and Type II allosteric inhibitors [2]. The succinimide carbonyl oxygens can simultaneously engage catalytic lysine residues or structural water molecules, a binding mode documented for pyrrolidine-2,5-dione-containing FGFR and BRAF inhibitors (literature IC50 values: 4.2–11 nM) [3].

Chemical Biology Probe with Defined Physicochemical Signature

For phenotypic screening campaigns where the mechanism of action is deliberately unknown, CAS 2097911-61-8 offers a well-characterized physicochemical starting point (MW 341, logP 0.99, tPSA 84 Ų, HBD 2, HBA 4) that falls within lead-like chemical space [1]. Its computed properties predict moderate aqueous solubility and acceptable permeability for cell-based assays, while the absence of known pan-assay interference (PAINS) structural alerts supports its use in high-throughput screening without the confounding redox activity or aggregation issues associated with more promiscuous chemotypes [2]. Hit validation triage should include a counterscreen with a matched analog lacking the bromofuran moiety to confirm target-specific activity [3].

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